molecular formula C12H19NO4 B12326587 2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No.: B12326587
M. Wt: 241.28 g/mol
InChI Key: CYAPEITURDDFQZ-HACHORDNSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name 2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate adheres strictly to IUPAC guidelines. The parent structure is the 2-azabicyclo[3.1.0]hexane system, a fused bicyclic framework comprising a five-membered pyrrolidine-like ring (3.1.0 notation) fused to a three-membered cyclopropane ring. The numbering begins at the bridgehead nitrogen atom (position 1), with the oxygenated substituents at positions 2 and 3. The tert-butyl and methyl ester groups are assigned using the O-alkyl prefix, while the (3S) designation specifies the absolute configuration at the third carbon.

Comparative analysis with derivatives such as 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 22255-16-9) highlights the role of esterification in modulating steric and electronic properties. Unlike carboxylates, the dicarboxylate groups in the target compound introduce bulkier alkoxy substituents, altering solubility and reactivity.

Molecular Geometry and Stereochemical Configuration

The bicyclo[3.1.0]hexane core imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry. The cyclopropane ring introduces ~60° bond angles at the bridgehead carbons (C1 and C3), while the pyrrolidine ring adopts an envelope conformation to alleviate strain. The (3S) configuration dictates the spatial arrangement of substituents, with the methyl ester group occupying a pseudo-axial position relative to the bicyclic system (Fig. 1).

Key stereochemical features :

  • The nitrogen atom at position 1 adopts a pyramidal geometry, with lone pair orientation influencing hydrogen-bonding potential.
  • The tert-butyl group at position 2 introduces steric hindrance, restricting rotation about the C2–O bond.
  • The fused ring system exhibits non-planarity, with a dihedral angle of ~78° between the cyclopropane and pyrrolidine planes.

Crystallographic Analysis and Bond Parameters

While direct crystallographic data for the target compound is unavailable, structural analogs provide insights. In ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, the pyrrolidine ring adopts an envelope conformation (Fig. 2), with bond lengths and angles as follows:

Bond/Angle Value
N1–C2 1.472 Å
C2–C3 1.537 Å
C1–C5 (cyclopropane) 1.503 Å
C2–N1–C5 107.3°
C1–C5–C4 59.8°

The ester carbonyl groups in the target compound likely exhibit bond lengths of ~1.21 Å (C=O) and ~1.34 Å (C–O), consistent with resonant stabilization.

Comparative Structural Analysis with Azabicyclo Derivatives

The structural and functional diversity of azabicyclo derivatives is illustrated in Table 1:

Table 1 : Comparative structural features of azabicyclo[3.1.0]hexane derivatives

Compound Molecular Formula Substituents Key Properties
Target Compound C12H19NO4 2-O-tert-butyl, 3-O-methyl High steric bulk, lipophilic
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid C6H9NO2 2-carboxylic acid Polar, hydrogen-bonding capable
6-Oxa-3-azabicyclo[3.1.0]hexane C14H17NO4 6-oxa, 4-methoxyphenyl Epoxide functionality, aromatic

The target compound’s tert-butyl and methyl esters enhance lipid solubility compared to carboxylic acid derivatives, while the absence of epoxide or aromatic groups differentiates it from oxygenated analogs.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-5-7(8)6-9(13)10(14)16-4/h7-9H,5-6H2,1-4H3/t7?,8?,9-/m0/s1

InChI Key

CYAPEITURDDFQZ-HACHORDNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2C1C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)OC

Origin of Product

United States

Preparation Methods

Sequential Esterification of the Bicyclic Core

Following core formation, the dicarboxylate groups are introduced through sequential esterification. The tert-butyl group is typically installed first due to its bulkiness, which minimizes steric hindrance during subsequent reactions. A two-step process is employed:

  • tert-Butoxycarbonylation : The amine nitrogen of the azabicyclohexane is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction proceeds in THF at 0°C, achieving >95% protection efficiency.
  • Methyl Esterification : The secondary hydroxyl group is then esterified with methyl chloroformate. Using dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature, this step attains yields of 85–90%.

One-Pot Esterification Methods

Recent advancements describe one-pot protocols to streamline synthesis. For instance, simultaneous addition of Boc₂O and methyl chloroformate to the azabicyclohexane core in the presence of N-methylmorpholine (NMM) as a base allows sequential protection without intermediate purification. This method reduces processing time by 40% but requires precise stoichiometric control to avoid di-ester byproducts.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Bicyclic Core R1 (2-O-) R2 (3-O-) Molecular Formula Molecular Weight (g/mol) LogP
2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate [3.1.0]hexane tert-butyl methyl C₁₃H₂₁NO₄ 255.31 1.88
2-O-tert-butyl 3-O-ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate [3.1.0]hexane tert-butyl ethyl C₁₃H₂₁NO₄ 255.31 1.99
2-O-tert-butyl 3-O-ethyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate [3.1.0]hexane tert-butyl ethyl C₁₃H₂₁NO₄ 255.31 -
2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate [2.2.2]octane tert-butyl ethyl C₁₅H₂₃NO₅ 297.35 -

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl-substituted analogs (e.g., CAS 214193-11-0) exhibit slightly higher logP values (~1.99) compared to the methyl variant (~1.88), suggesting enhanced lipophilicity for ethyl derivatives .

Table 2: Bioactivity of Related Compounds

Compound Target IC50/Ki (nM) Notes
(1R,3S,5R)-3-N-(6-Bromopyridin-2-yl)-2-N-(1-carbamoylindol-3-yl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide Complement Factor D 5.0–9.0 Potent inhibitor with adamantyl substituents enhancing binding
Saxagliptin Impurity 21 (1S,3R,5S)-2-tert-butyl 3-ethyl variant DPP-4 Inhibition - Used as a reference standard in diabetes drug quality control

Key Insights :

  • Adamantyl-substituted analogs (e.g., ) show superior inhibition (IC50 = 5 nM) due to increased hydrophobic interactions.

Commercial Availability and Pricing

Table 3: Supplier Pricing (2024–2025 Data)

Compound Supplier Purity Quantity Price (USD)
2-O-tert-butyl 3-O-methyl (3S)-variant CymitQuimica 97% 100 mg $3,800
(1S,3R,5S)-2-tert-butyl 3-ethyl analog Crysdot 95%+ 250 mg $621
2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5-oxo-[2.2.2]octane variant Aladdin 97% 100 mg $1,483

Market Trends : Ethyl-substituted analogs are more cost-effective (e.g., $621/250 mg) compared to methyl derivatives ($3,800/100 mg), reflecting differences in synthetic complexity .

Biological Activity

2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article reviews its biological properties, synthesis, and potential applications, supported by diverse research findings.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 214193-11-0

Pharmacological Effects

Research indicates that derivatives of azabicyclo[3.1.0]hexane exhibit various pharmacological activities, particularly as mu-opioid receptor antagonists. The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to applications in pain management and addiction therapies.

  • Mu-Opioid Receptor Antagonism : The compound has been studied for its ability to bind to mu-opioid receptors, which are critical in pain modulation and the effects of opioid drugs. Its structural analogs have shown promising results in inhibiting these receptors, potentially offering a non-addictive alternative for pain relief .
  • CNS Activity : Compounds within this class have been evaluated for their central nervous system (CNS) effects, including anxiolytic and antidepressant-like activities. These effects are attributed to their ability to modulate neurotransmitter release and receptor activity .

Case Studies

A study on structurally similar compounds demonstrated that modifications at the nitrogen atom significantly influenced receptor binding affinity and selectivity towards mu-opioid receptors . Another investigation highlighted the importance of the tert-butyl group in enhancing lipophilicity, which may improve CNS penetration and efficacy .

Synthesis Methods

The synthesis of this compound generally involves several key steps:

  • Cyclopropanation Reaction : A palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones can yield a broad spectrum of azabicyclo[3.1.0]hexane derivatives . This method is noted for its high yields and diastereoselectivity.
  • Functionalization : Subsequent functionalization steps introduce the tert-butyl and methyl groups, enhancing the compound's biological activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Mu-Opioid Receptor AntagonismInhibits mu-opioid receptor activity
CNS EffectsPotential anxiolytic and antidepressant activity
LipophilicityEnhanced by tert-butyl group

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